4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo-
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Overview
Description
4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The propenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. Additionally, the quinazolinone core can interact with various biological pathways, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-amino-: Contains an amino group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in 4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming covalent bonds with biological targets. This makes it distinct from other similar compounds and enhances its potential for various applications.
Properties
Molecular Formula |
C11H10N2OS |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-prop-2-enyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15) |
InChI Key |
HUQIAJNFFBTBSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)NC1=S |
Origin of Product |
United States |
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